molecular formula C11H15N5O4 B15140103 2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine

2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine

Cat. No.: B15140103
M. Wt: 281.27 g/mol
InChI Key: VULPIDXRASQDGN-NSCJJHTCSA-N
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Description

“2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” is a synthetic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids and acting as signaling molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and ribofuranosyl intermediates.

    Glycosylation Reaction: The key step involves the glycosylation of the purine base with a ribofuranosyl donor under acidic or basic conditions.

    Purification: The product is then purified using techniques such as chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.

    Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and purity.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

“2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the purine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

“2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of “2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It may influence various biochemical pathways, such as nucleotide synthesis or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable biological functions.

    Inosine: A purine nucleoside involved in various metabolic processes.

Uniqueness

“2-Amino-9-(2-|A-C-methyl-|A-D-ribofuranosyl)-9H-purine” is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other purine nucleosides.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3S,5R)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-11(19)7(18)6(3-17)20-9(11)16-4-14-5-2-13-10(12)15-8(5)16/h2,4,6-7,9,17-19H,3H2,1H3,(H2,12,13,15)/t6-,7?,9-,11+/m1/s1

InChI Key

VULPIDXRASQDGN-NSCJJHTCSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=CN=C(N=C32)N)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O)O

Origin of Product

United States

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